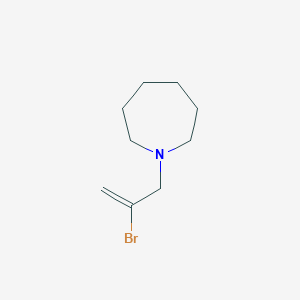
2-Bromo-3-(homopiperidinyl)prop-1-ene
Übersicht
Beschreibung
2-Bromo-3-(homopiperidinyl)prop-1-ene, also known as BHPP, is an organic compound that has been studied extensively for its potential applications in scientific research. BHPP is a heterocyclic compound composed of a bromine atom, a homopiperidinyl group, and a prop-1-ene group. BHPP has been found to have a variety of biological effects, including the ability to act as an enzyme inhibitor and to modulate gene expression.
Wissenschaftliche Forschungsanwendungen
Inhibition of Dopamine Beta-Hydroxylase
The compound 2-bromo-3-(p-hydroxyphenyl)-1-propene, related to 2-Bromo-3-(homopiperidinyl)prop-1-ene, has been studied for its inhibitory effects on dopamine beta-hydroxylase. This enzyme is crucial in the biosynthesis of norepinephrine from dopamine. The inactivation of the enzyme by this compound is dependent on O2, a reducing agent, and is irreversible. Such studies offer insights into the modulation of neurotransmitter synthesis, potentially contributing to the understanding of neurological disorders and their treatment (Colombo et al., 1984).
Photodissociation Dynamics Studies
2-(bromomethyl) hexafluoro-2-propanol, structurally related to this compound, has been studied for its photodissociation dynamics. This research, utilizing resonance-enhanced multiphoton ionization and time-of-flight mass spectrometry, provides valuable information on the dissociation processes of brominated compounds. Such studies are significant in understanding the fundamental processes in photochemistry, which have implications in fields ranging from atmospheric chemistry to the development of photostable materials (Indulkar et al., 2011).
Implications in Chagas Disease Treatment
Propenamine derivatives, which are chemically similar to this compound, have shown remarkable activity against Trypanosoma cruzi infection, the causative agent of Chagas disease. This finding highlights the potential of such compounds in developing new therapeutic agents for treating Chagas disease, a major health concern in Latin America (Pereira et al., 1998).
Contributions to Polymer Science
In the field of polymer science, the mechanism of chain-growth polymerization involving compounds like 2-bromo-5-chloromagnesio-3-hexylthiophene, related to this compound, has been elucidated. Understanding this mechanism is crucial for the synthesis of well-defined polymers, which have numerous applications in materials science and engineering (Miyakoshi et al., 2005).
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN/c1-9(10)8-11-6-4-2-3-5-7-11/h1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWYDKNWICISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



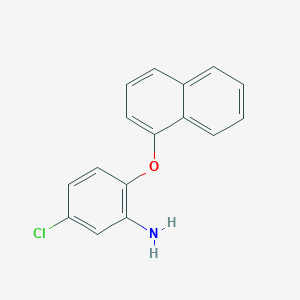
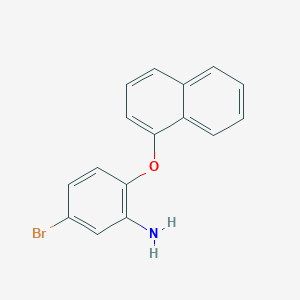
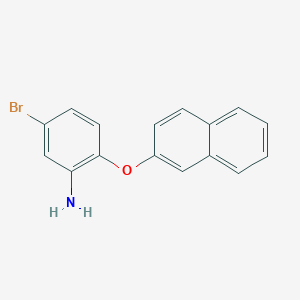
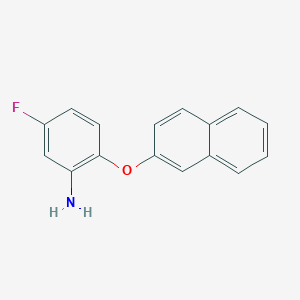

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)
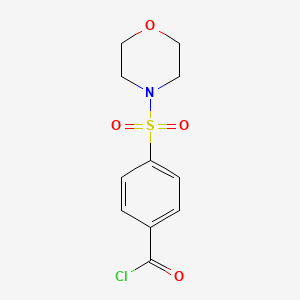
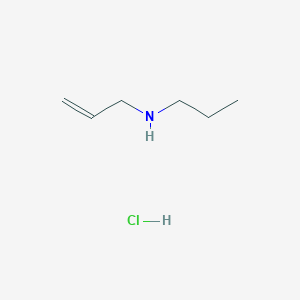
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

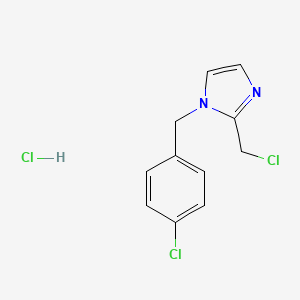
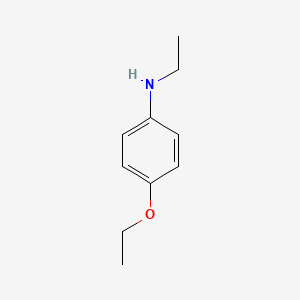
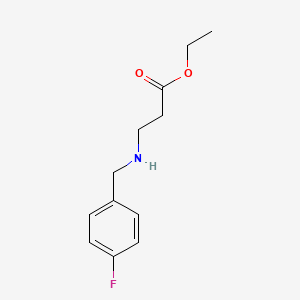
![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)